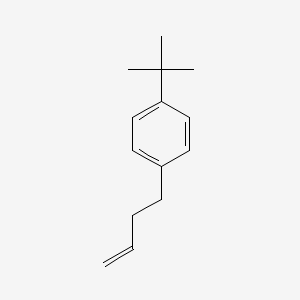

4-(4-Tert-butylphenyl)-1-butene

概要

説明

4-(4-Tert-butylphenyl)-1-butene is a useful research compound. Its molecular formula is C14H20 and its molecular weight is 188.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Polymer Synthesis and Modification

4-(4-Tert-butylphenyl)-1-butene is a compound that can be involved in the synthesis and modification of polymers. Its structural characteristics make it suitable for incorporation into polymers to modify their physical, chemical, or optical properties. For example, in the chemical recycling of poly(ethylene terephthalate) (PET), derivatives similar to this compound could potentially be used as intermediates or modifiers to alter the characteristics of recycled PET, enhancing its suitability for various applications (Karayannidis & Achilias, 2007).

Catalysis and Chemical Reactions

Compounds structurally related to this compound play a significant role in catalytic processes and chemical reactions. For instance, in the synthesis of methyl tert-butyl ether (MTBE), a widely used fuel additive, catalysts that may involve similar tert-butylphenyl structures have been studied for their efficiency and selectivity. The specific interactions and reactivity of such compounds make them valuable in optimizing reactions for better yields and product purity (Pulyalina et al., 2020).

Environmental Remediation

In environmental science, derivatives of this compound could potentially be utilized in processes aimed at remediation or pollution control. For example, in the treatment of water contaminated with organic pollutants, compounds with tert-butylphenyl groups might be used to design absorbents or catalysts for breaking down harmful substances. Their chemical properties could be tailored to target specific pollutants, offering a path towards more effective environmental cleanup methods (Yan et al., 2018).

Bioseparation and Biotechnology

In biotechnology, this compound and its analogs could find applications in the separation and purification of biomolecules. Through techniques such as three-phase partitioning, compounds featuring tert-butylphenyl groups might be employed to selectively isolate proteins, enzymes, or other bioactive molecules from complex mixtures. Their unique interactions with biological molecules can enhance the efficiency and specificity of bioseparation processes, facilitating the production of high-purity bioproducts (Yan et al., 2018).

Safety and Hazards

The safety data sheet for 4-tert-Butylphenol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye damage, and is suspected of damaging fertility. It is also very toxic to aquatic life with long-lasting effects .

将来の方向性

A study on 2,4-Ditert butyl phenol, a related compound, suggests that it has potential medicinal properties and effectiveness against cancer cells. Further investigation and exploration of its potential in cancer research could contribute to its potential application as a novel therapeutic agent in the future .

作用機序

Target of Action

It’s known that this compound is used in the production of epoxy resins, curing agents, and polycarbonate resins . It’s also used as a plasticizer and in the production of phenolic resins .

Mode of Action

It’s known that in polymer science terms, 4-tert-butylphenol is monofunctional and acts as a chain stopper or endcapper . This means it’s used to control molecular weight by limiting chain growth .

Biochemical Pathways

It’s known that 4-tert-butylphenol can be reacted with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry .

Pharmacokinetics

It’s known that 4-tert-butylphenol is a white solid with a distinct phenolic odor and it dissolves in basic water . Its solubility in water is 0.6 g/L at 20 °C .

Result of Action

It’s known that 4-tert-butylphenol is used to control molecular weight by limiting chain growth in polymer science .

Action Environment

It may be persistent in soil and water systems depending on local conditions .

特性

IUPAC Name |

1-but-3-enyl-4-tert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-5-6-7-12-8-10-13(11-9-12)14(2,3)4/h5,8-11H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWBANAGGDSFOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/structure/B3207768.png)

![2-[(3-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3207789.png)

![methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3207797.png)